Xenin 8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

ゼニン8は、固相ペプチド合成によって合成することができます。これは、ペプチドの製造に一般的に用いられる方法です。 これは、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを含みます . 合成経路には、通常、望ましくない副反応を防ぐための保護基の使用と、樹脂からのペプチドの最終的な切断が含まれます . ゼニン8の工業生産方法は、より高い需要を満たすために規模が拡大されています。通常、効率と収率を高めるために自動化されたペプチド合成機が使用されます .

化学反応の分析

ゼニン8は、以下を含む様々な化学反応を受けます。

酸化: この反応は、ペプチド中のメチオニン残基で起こり、メチオニンスルホキシドの生成につながる可能性があります.

還元: ペプチド内のジスルフィド結合は、ジチオスレイトールなどの還元剤を使用して遊離チオールに還元することができます.

置換: ゼニン8のアミノ酸残基は、他のアミノ酸で置換して、潜在的に異なる生物活性を持つアナログを作成することができます.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、ジチオスレイトールなどの還元剤、置換反応用の様々なアミノ酸誘導体などがあります . これらの反応から生成される主要な生成物は、化学的性質と生物学的活性が変化したゼニン8の修飾されたバージョンです .

科学研究への応用

ゼニン8は、幅広い科学研究への応用があります。

科学的研究の応用

Xenin 8 has a wide range of scientific research applications:

作用機序

類似化合物との比較

ゼニン8は、ニューロテンシンやグルコース依存性インスリン分泌促進ポリペプチドなどの他の調節性ペプチドに似ています . ゼニン8は、インスリンとグルカゴンの両方の分泌を調節する能力においてユニークであり、代謝研究において貴重な化合物となっています . 類似の化合物には、以下が含まれます。

ニューロテンシン: ゼニンとアミノ酸配列の相同性を共有しており、類似の調節機能を持っています.

グルコース依存性インスリン分泌促進ポリペプチド: ゼニンと共に共分泌され、グルコース恒常性に役割を果たしています.

ゼニン8は、インスリン分泌促進作用とグルカゴン分泌促進作用を組み合わせたユニークな性質が、これらの関連ペプチドとは異なります .

生物活性

Xenin 8, a C-terminal fragment of the peptide xenin, has garnered attention for its biological activity, particularly in the regulation of insulin secretion and its potential antidiabetic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Overview of this compound

Xenin is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from intestinal K-cells in response to feeding. It plays a significant role in modulating glucose metabolism and appetite regulation. This compound specifically has been shown to enhance insulin secretion and has potential therapeutic implications for diabetes management.

This compound exerts its biological effects primarily through the following mechanisms:

- Insulin Secretion : this compound stimulates insulin secretion from pancreatic β-cells. Studies have demonstrated that at concentrations as low as 10−8 M, this compound significantly enhances insulin release in response to glucose stimulation .

- Glucagon Modulation : In addition to insulin, this compound also influences glucagon secretion, which is crucial for maintaining glucose homeostasis. Research indicates that this compound can modulate glucagon levels, thereby impacting overall metabolic regulation .

Insulinotropic Effects

A series of experiments have confirmed the insulinotropic effects of this compound:

- In Vitro Studies : In BRIN-BD11 β-cells, this compound demonstrated concentration-dependent stimulation of insulin secretion. Notably, it retained significant activity even at elevated glucose concentrations, unlike some other peptides .

- In Vivo Studies : In high-fat diet-induced mouse models, administration of this compound led to improved insulin secretion and better glycemic control. The compound was administered twice daily and showed promising results in enhancing metabolic outcomes .

Appetite Regulation

This compound also exhibits appetite-suppressive properties:

- Feeding Studies : In acute feeding trials, this compound significantly reduced food intake in mice when administered at specific doses (e.g., 25 nmol kg). This effect highlights its potential role in weight management and obesity treatment .

Comparative Efficacy

To better understand the efficacy of this compound, a comparison with other peptides such as GIP and GLP-1 was conducted. The following table summarizes key findings:

| Peptide | Insulin Secretion (p<0.05) | Appetite Suppression | Glucagon Modulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| GIP | Moderate | No | Moderate |

| GLP-1 | High | Yes | Low |

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Diabetes Management : A study involving high-fat-fed mice showed that those treated with this compound had significantly lower blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for diabetes .

- Obesity Treatment : In another study focused on appetite regulation, mice receiving this compound exhibited reduced food intake and body weight over time, suggesting its utility in combating obesity-related complications .

特性

IUPAC Name |

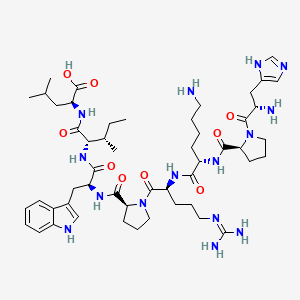

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDRYLNMRDPBTI-OBOKMFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79N15O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。